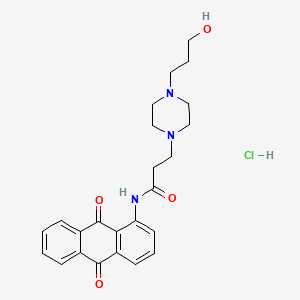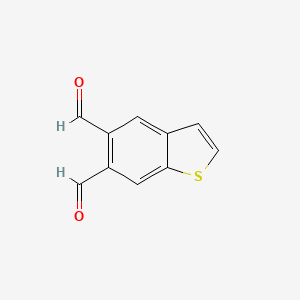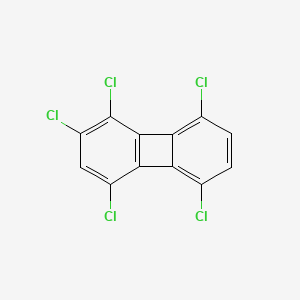
1,2,4,5,8-Pentachlorobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,8-Pentachlorobiphenylene is a chlorinated biphenyl compound characterized by the presence of five chlorine atoms attached to the biphenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,8-Pentachlorobiphenylene typically involves the chlorination of biphenylene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the biphenylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The chlorination reaction is monitored to ensure the selective substitution of chlorine atoms at the desired positions on the biphenylene ring.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,8-Pentachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Oxidation: Formation of chlorinated biphenyl quinones.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
1,2,4,5,8-Pentachlorobiphenylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated biphenyls on human health.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,4,5,8-Pentachlorobiphenylene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4’,5-Pentachlorobiphenyl: Another chlorinated biphenyl with similar structural features but different chlorine substitution patterns.
1,2,3,4,5-Pentachlorobenzene: A chlorinated benzene compound with five chlorine atoms attached to a benzene ring.
Uniqueness
1,2,4,5,8-Pentachlorobiphenylene is unique due to its specific chlorine substitution pattern on the biphenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other chlorinated biphenyls may not be suitable.
Properties
CAS No. |
109719-88-2 |
|---|---|
Molecular Formula |
C12H3Cl5 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,2,4,5,8-pentachlorobiphenylene |
InChI |
InChI=1S/C12H3Cl5/c13-4-1-2-5(14)9-8(4)10-6(15)3-7(16)12(17)11(9)10/h1-3H |
InChI Key |
JSWQSSWTOFDQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C2C(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)

![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
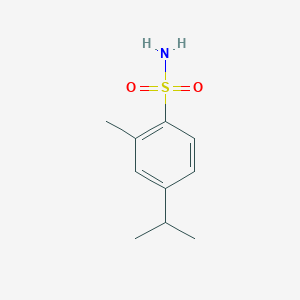
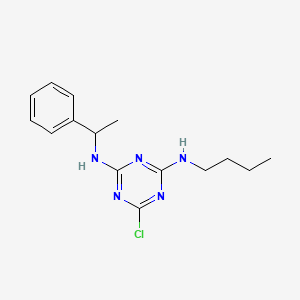

![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
